molecular formula C16H14CuN2O2 B228223 Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 14167-15-8

Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-

Cat. No. B228223
Key on ui cas rn: 14167-15-8
M. Wt: 329.84 g/mol
InChI Key: OVGGMUBDQYQVAM-UHFFFAOYSA-L
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Patent
US09249120B2

Procedure details

The Cu(OAc)2 (0.5 mmol) and Salen (N′N′-bis(3-tert-butyl-5-bromo-salicylidene)-1,2-diaminocyclohexane, 0.5 mmol) and were dissolved in dried ethanol (20 mL). The mixture was stirred at 80° C. for 24 hours. After that the compound Salen-Cu was obtained.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Salen-Cu

Identifiers

REACTION_CXSMILES
CC([O-])=O.CC([O-])=O.[Cu+2:9].[CH:10]1[CH:29]=[CH:28][C:26](=[O:27])/[C:12](=[CH:13]/[NH:14][CH2:15][CH2:16][NH:17]/[CH:18]=[C:19]2/[CH:20]=[CH:21][CH:22]=[CH:23][C:24]/2=[O:25])/[CH:11]=1>C(O)C>[CH:21]1[CH:20]=[C:19]([CH:18]=[N:17][CH2:16][CH2:15][N:14]=[CH:13][C:12]2[C:26]([O-:27])=[CH:28][CH:29]=[CH:10][CH:11]=2)[C:24]([O-:25])=[CH:23][CH:22]=1.[Cu+2:9] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C1=C/C(=C\NCCN/C=C\2/C=CC=CC2=O)/C(=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Salen-Cu
Type
product
Smiles
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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